![molecular formula C20H25N5O5Se B12525302 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine CAS No. 666718-18-9](/img/structure/B12525302.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is a compound with the chemical formula C₂₀H₂₅N₅O₅Se It is a derivative of adenosine, where the ribose sugar is replaced with a deoxyribose and a phenylselanyl group is attached to the butyl chain
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves several steps. Typically, the synthetic route includes the protection of functional groups, formation of the phenylselanyl moiety, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylselanyl group or the adenosine moiety.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a model compound to study the effects of selenium-containing groups on nucleosides. In biology, it is investigated for its potential role in modulating cellular processes due to its structural similarity to adenosine. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Industrially, it may be used in the development of new materials or as a precursor for other selenium-containing compounds.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is unique due to the presence of the phenylselanyl group Similar compounds include other selenium-containing nucleosides, such as 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
Eigenschaften
CAS-Nummer |
666718-18-9 |
|---|---|
Molekularformel |
C20H25N5O5Se |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C20H25N5O5Se/c26-8-14(29)16(31-12-4-2-1-3-5-12)7-21-19-18-20(23-10-22-19)25(11-24-18)17-6-13(28)15(9-27)30-17/h1-5,10-11,13-17,26-29H,6-9H2,(H,21,22,23)/t13-,14?,15+,16?,17+/m0/s1 |
InChI-Schlüssel |
KQZDNGUIDVRONH-AMPGOEKISA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
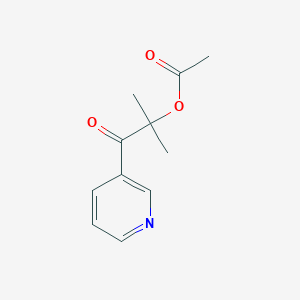
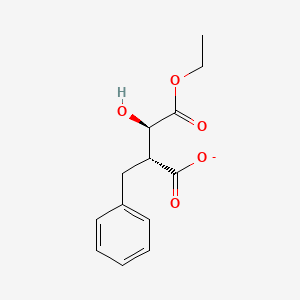
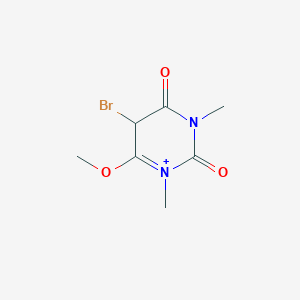
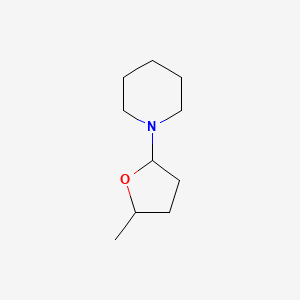
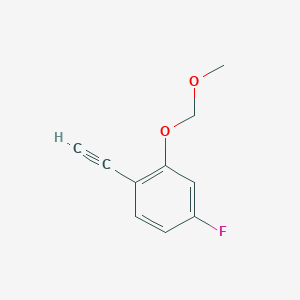
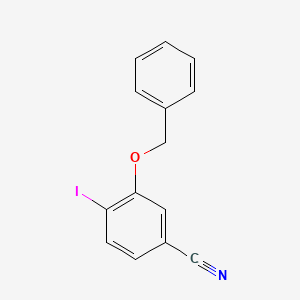
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
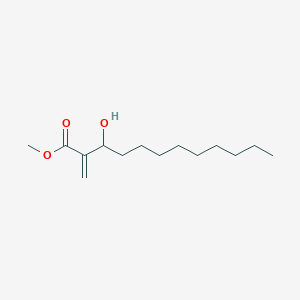
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
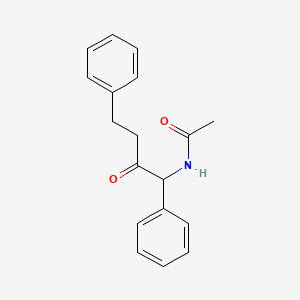
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
